molecular formula C8H6ClNO5 B1350622 Chloromethyl (4-nitrophenyl) carbonate CAS No. 50780-50-2

Chloromethyl (4-nitrophenyl) carbonate

Cat. No.: B1350622
CAS No.: 50780-50-2
M. Wt: 231.59 g/mol
InChI Key: PDTWCUYBIVJSTL-UHFFFAOYSA-N
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Description

Chloromethyl (4-nitrophenyl) carbonate is an organic compound with the molecular formula C8H6ClNO5. It is characterized by the presence of a chloromethyl group and a nitrophenyl group attached to a carbonate moiety. This compound is often used in organic synthesis and has applications in various fields, including chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromethyl (4-nitrophenyl) carbonate can be synthesized through the reaction of chloromethyl chloroformate with 4-nitrophenol. The reaction typically involves the use of a base such as triethylamine in an anhydrous solvent like tetrahydrofuran. The reaction is carried out at room temperature and is completed within an hour .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Chloromethyl (4-nitrophenyl) carbonate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride can be used.

Major Products:

Scientific Research Applications

Chloromethyl (4-nitrophenyl) carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of chloromethyl (4-nitrophenyl) carbonate involves its reactivity towards nucleophiles and reducing agents. The chloromethyl group acts as an electrophile, making it susceptible to nucleophilic attack. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. These properties make it a versatile compound in organic synthesis .

Comparison with Similar Compounds

    Chloromethyl (4-methylphenyl) carbonate: Similar structure but with a methyl group instead of a nitro group.

    Chloromethyl (4-chlorophenyl) carbonate: Contains a chloro group instead of a nitro group.

    Chloromethyl (4-hydroxyphenyl) carbonate: Contains a hydroxy group instead of a nitro group.

Uniqueness: Chloromethyl (4-nitrophenyl) carbonate is unique due to the presence of both a chloromethyl group and a nitro group. This combination allows it to undergo a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

chloromethyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO5/c9-5-14-8(11)15-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTWCUYBIVJSTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380672
Record name chloromethyl (4-nitrophenyl) carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50780-50-2
Record name chloromethyl (4-nitrophenyl) carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name chloromethyl 4-nitrophenyl carbonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

p-Nitrophenol (100 g, 0.72 moles) was dissolved in anhydrous tetrahydrofuran (3 L) and stirred vigorously. To this solution was added chloromethyl chloroformate (70 mL, 0.79 moles) at room temperature followed by triethylamine (110 mL). After stirring for 1 hour, the reaction mixture was filtered and the filtrate was concentrated and then diluted with ethyl acetate (1 L). The organic solution was washed with 10% potassium carbonate (3×500 mL) and 1N HCl (2×300 mL), brine (2×300 mL) and dried over anhydrous sodium sulfate. Removal of the solvent gave 157 g (95%) of the title compound (52) as a solid. The compound was unstable to LC-MS. 1H NMR (CDCl3, 400 MHz): 5.86 (s, 2H), 7.44 (d, J=9 Hz, 2H), 8.33 (d, J=9 Hz, 2H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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